molecular formula C10H11NO6 B12790329 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 7473-13-4

2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12790329
CAS No.: 7473-13-4
M. Wt: 241.20 g/mol
InChI Key: MNFFVIJIWKSPFP-UHFFFAOYSA-N
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Description

2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure featuring multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a pyrrole derivative, followed by functional group modifications. For instance, the synthesis might begin with the alkylation of a pyrrole ring, followed by carboxylation and esterification reactions to introduce the carboxymethyl and methoxycarbonyl groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(carboxymethyl)-4-methyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.

    5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid:

Uniqueness

The presence of both carboxymethyl and methoxycarbonyl groups in 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid makes it particularly versatile in chemical synthesis. These functional groups provide multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties and applications.

Properties

CAS No.

7473-13-4

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H11NO6/c1-4-7(9(14)15)5(3-6(12)13)11-8(4)10(16)17-2/h11H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

MNFFVIJIWKSPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)O)CC(=O)O)C(=O)OC

Origin of Product

United States

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